1-(Cyanomethyl)pyridinium chloride
Overview
Description
1-(Cyanomethyl)pyridinium chloride is a useful research compound. Its molecular formula is C7H7ClN2 and its molecular weight is 154.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 296121. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
1-(Cyanomethyl)pyridinium chloride is utilized in the synthesis of novel chemical structures. For instance, it plays a critical role in the one-pot synthesis of 12H-chromeno[2′,3′:4,5]imidazo[1,2-a]pyridines in aqueous media. This process involves the condensation and cyclization reactions with salicylaldehyde, leading to these novel compounds in yields ranging from 47–71% (Proença & Costa, 2010).
Interaction with Other Compounds
This compound has been studied for its interactions with other chemical entities. For example, research on anthracene derivatives shows that its fluorescence is quenched by the pyridinium ion, indicating interactions between these molecules (Hann, Rosseinsky, & White, 1974).
Application in Metal-Organic Frameworks
This compound is also significant in the post-cycloaddition modification of metal-organic frameworks (MOFs). It has been used to improve the separation efficiency of alcohols and water in gas chromatographic processes, demonstrating its utility in material science (Zhang et al., 2017).
Phase Transitions and Molecular Motion Studies
Research on the pyridinium halides, including this compound, provides insights into phase transitions and molecular motion within these salts. Such studies are crucial for understanding the dynamic behavior of these compounds at different temperatures (Ripmeester, 1976).
Catalysis and Chemical Reactions
It serves as a catalyst in various chemical reactions. For instance, its role in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones highlights its importance in facilitating efficient chemical processes (Moosavi‐Zare et al., 2013).
Study in Medical Research
While focusing on non-drug-related applications, it's noteworthy that this compound has been studied for its potential as an inhibitor in medical research, particularly in the context of diseases like Alzheimer's (Correia et al., 2006).
Mechanism of Action
Target of Action
It is known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
It is a chemical used in organic synthesis , and its interactions with its targets likely depend on the specific context of the reaction. More research is needed to fully understand its mode of action.
Result of Action
It is known to be toxic if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation
Action Environment
The action of 1-(Cyanomethyl)pyridinium chloride can be influenced by environmental factors. It is recommended to be stored under inert gas at room temperature, in a cool and dark place . It is also hygroscopic, meaning it absorbs moisture from the air . These factors can affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-(Cyanomethyl)pyridinium chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form ylides when treated with a base, which can then participate in various organic reactions . The nature of these interactions often involves the formation of covalent bonds or ionic interactions, which can alter the activity of the biomolecules involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes, which can lead to alterations in cellular metabolism and function . Additionally, its impact on cell signaling pathways can result in modified cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the formation of ylides from this compound can inhibit certain enzymes by covalently modifying their active sites . This can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with toxicity in animal studies, affecting various organs and systems . Threshold effects are also observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by specific enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . These interactions can significantly impact cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, influencing its accumulation and activity . The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
2-pyridin-1-ium-1-ylacetonitrile;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJOROWXIWLCMS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938214 | |
Record name | 1-(Cyanomethyl)pyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17281-59-3 | |
Record name | Pyridinium, 1-(cyanomethyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17281-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Cyanomethyl)pyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017281593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17281-59-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Cyanomethyl)pyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(cyanomethyl)pyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 1-(Cyanomethyl)pyridinium chloride highlighted in the provided research?
A1: The research article "One-Pot Approach to the Synthesis of Novel 12H-Chromeno[2′,3′:4,5]imidazo[1,2-a]pyridines in Aqueous Media" [] demonstrates the use of this compound as a key building block in a novel synthetic pathway. The compound participates in a cascade condensation/cyclization reaction with salicyl aldehydes in an aqueous media. This reaction efficiently yields complex tetracyclic products, specifically 12H-Chromeno[2′,3′:4,5]imidazo[1,2-a]pyridines []. This highlights the potential of this compound in constructing complex molecular structures with potential biological activity.
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